Benzenesulfonamide, N-ethynyl-4-methyl-N-(phenylmethyl)-
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Overview
Description
N-benzyl-N-ethynyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C16H15NO2S and a molecular weight of 285.36 g/mol . This compound is characterized by the presence of a benzyl group, an ethynyl group, and a 4-methylbenzenesulfonamide moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethynyl-4-methylbenzenesulfonamide typically involves the reaction of benzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with an ethynylating agent such as ethynyl bromide to yield the final product .
Industrial Production Methods
Industrial production of N-benzyl-N-ethynyl-4-methylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethynyl-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-benzyl-N-ethynyl-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethynyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The ethynyl group plays a crucial role in its reactivity and binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-ethynyl-4-methylbenzenesulfonamide: Similar in structure but with variations in the substituents.
N-ethyl-4-methylbenzenesulfonamide: Lacks the benzyl and ethynyl groups.
N-benzyl-4-methylbenzenesulfonamide: Lacks the ethynyl group.
Uniqueness
N-benzyl-N-ethynyl-4-methylbenzenesulfonamide is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
205885-39-8 |
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Molecular Formula |
C16H15NO2S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-benzyl-N-ethynyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H15NO2S/c1-3-17(13-15-7-5-4-6-8-15)20(18,19)16-11-9-14(2)10-12-16/h1,4-12H,13H2,2H3 |
InChI Key |
VLGDAJJQNOQJRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C#C |
Origin of Product |
United States |
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